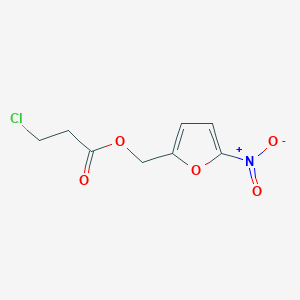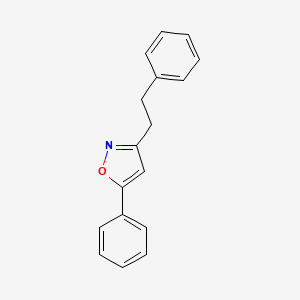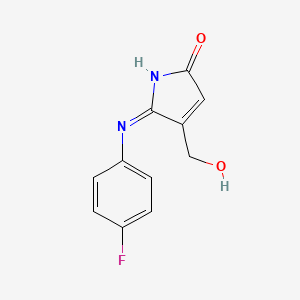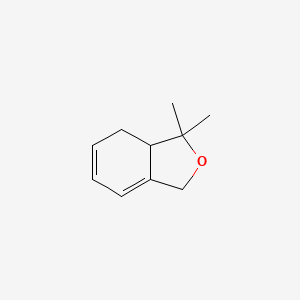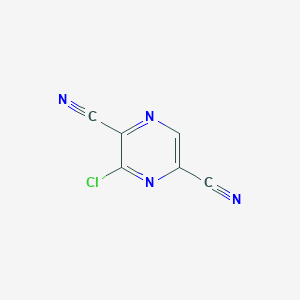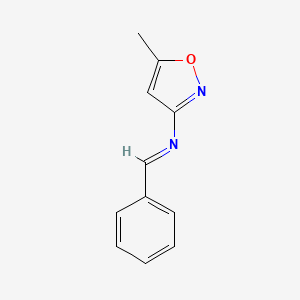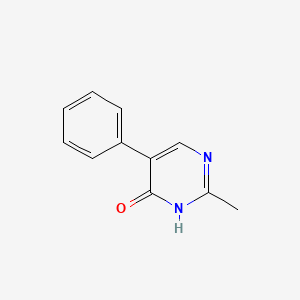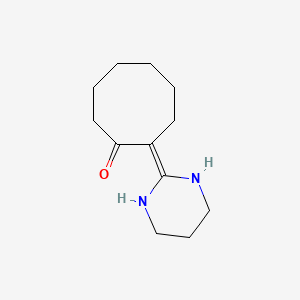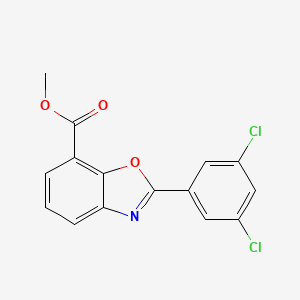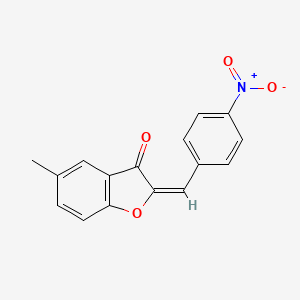
5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromoethoxy)-4-phenylisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a bromoethoxy group and a phenyl group attached to the isoxazole ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethoxy)-4-phenylisoxazole can be achieved through several methods. One common approach involves the Williamson Ether Synthesis, where an alkoxide ion reacts with an alkyl halide via an S_N2 mechanism . In this case, the reaction between 4-phenylisoxazole and 2-bromoethanol in the presence of a strong base like sodium hydride or potassium hydride can yield the desired compound.
Industrial Production Methods: Industrial production of 5-(2-Bromoethoxy)-4-phenylisoxazole typically involves large-scale Williamson Ether Synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Bromoethoxy)-4-phenylisoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ether derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-(2-Bromoethoxy)-4-phenylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 5-(2-Bromoethoxy)-4-phenylisoxazole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromoethoxy group can form covalent bonds with nucleophilic sites on proteins, while the phenyl group can participate in π-π interactions with aromatic residues.
Comparaison Avec Des Composés Similaires
4-Phenylisoxazole: Lacks the bromoethoxy group, making it less reactive in nucleophilic substitution reactions.
5-(2-Chloroethoxy)-4-phenylisoxazole: Similar structure but with a chloroethoxy group instead of bromoethoxy, leading to different reactivity and properties.
5-(2-Methoxyethoxy)-4-phenylisoxazole: Contains a methoxyethoxy group, which affects its solubility and reactivity compared to the bromoethoxy derivative.
Uniqueness: 5-(2-Bromoethoxy)-4-phenylisoxazole is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications, offering versatility and functionality that similar compounds may lack.
Propriétés
Numéro CAS |
194471-09-5 |
|---|---|
Formule moléculaire |
C11H10BrNO2 |
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
5-(2-bromoethoxy)-4-phenyl-1,2-oxazole |
InChI |
InChI=1S/C11H10BrNO2/c12-6-7-14-11-10(8-13-15-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Clé InChI |
DPDWRPOUZVIVPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(ON=C2)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




